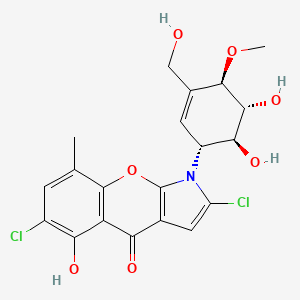

Pyralomicin 1a

Description

Structure

3D Structure

Properties

CAS No. |

139636-03-6 |

|---|---|

Molecular Formula |

C20H19Cl2NO7 |

Molecular Weight |

456.3 g/mol |

IUPAC Name |

2,6-dichloro-1-[(1R,4R,5R,6S)-5,6-dihydroxy-3-(hydroxymethyl)-4-methoxycyclohex-2-en-1-yl]-5-hydroxy-8-methylchromeno[2,3-b]pyrrol-4-one |

InChI |

InChI=1S/C20H19Cl2NO7/c1-7-3-10(21)15(26)13-14(25)9-5-12(22)23(20(9)30-18(7)13)11-4-8(6-24)19(29-2)17(28)16(11)27/h3-5,11,16-17,19,24,26-28H,6H2,1-2H3/t11-,16+,17-,19-/m1/s1 |

InChI Key |

JPPZZIRKTBZEAJ-JLBIYAHBSA-N |

Isomeric SMILES |

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3[C@@H]4C=C([C@H]([C@@H]([C@H]4O)O)OC)CO)Cl)O)Cl |

Canonical SMILES |

CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C=C(C(C(C4O)O)OC)CO)Cl)O)Cl |

Other CAS No. |

139636-03-6 |

Synonyms |

pyralomicin 1a |

Origin of Product |

United States |

Foundational & Exploratory

Nonomuraea spiralis: A Comprehensive Technical Guide to the Production of Pyralomicin 1a

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonomuraea spiralis, a filamentous actinomycete, has emerged as a significant source of novel bioactive compounds, most notably the pyralomicin family of antibiotics. This technical guide provides an in-depth overview of Nonomuraea spiralis as a producer of Pyralomicin 1a. It consolidates current knowledge on the biosynthesis of this unique benzopyranopyrrole antibiotic, details experimental protocols for cultivation and genetic manipulation, and presents available quantitative data. Furthermore, this document includes visualizations of key biosynthetic and experimental workflows to facilitate a deeper understanding and guide future research and development efforts in the exploration of pyralomicins as potential therapeutic agents.

Introduction

The genus Nonomuraea is a recognized source of diverse and potent secondary metabolites with a range of biological activities, including antimicrobial, anticancer, and anthelmintic properties.[1] Among these, Nonomuraea spiralis (previously known as Microtetraspora spiralis) produces the pyralomicins, a group of antibiotics characterized by a distinctive benzopyranopyrrole chromophore.[2][3] The pyralomicin family includes compounds linked to a C7-cyclitol (pyralomicins 1a–1d) or glucose (pyralomicins 2a–2c).[2][4]

This compound, a methylated congener, has garnered interest for its antibacterial properties.[2][4] The bioactivity of pyralomicins is influenced by the number and position of chlorine atoms, as well as the nature and methylation of the glycone moiety.[2][4] Notably, the unmethylated cyclitol-containing analogue, Pyralomicin 1c, exhibits more potent antibacterial activity than this compound, suggesting the cyclitol portion plays a crucial role in its mechanism of action.[2][4] This guide focuses specifically on this compound, providing a technical resource for its study and potential exploitation.

Biosynthesis of this compound

The biosynthesis of this compound in Nonomuraea spiralis is a complex process involving a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The biosynthetic gene cluster for pyralomicins spans approximately 41 kb and contains 27 open reading frames (ORFs) that encode all the necessary enzymatic machinery.[2][4][5]

The core benzopyranopyrrole structure is assembled from proline, two acetate units, and one propionate unit.[6] The unique C7-cyclitol moiety is derived from glucose metabolites.[6] A key precursor to the cyclitol moiety has been identified as 2-epi-5-epi-valiolone.[7][8] The biosynthetic pathway also involves a suite of tailoring enzymes, including four halogenases, an O-methyltransferase, and an N-glycosyltransferase, which are responsible for the structural diversity observed within the pyralomicin family.[2][5] The 4'-O-methyl group of this compound is derived from the S-CH3 group of methionine.[6]

A critical enzyme in the pathway is the N-glycosyltransferase, PrlH, which is responsible for attaching the C7-cyclitol or glucose unit to the benzopyranopyrrole core.[2][4][9] Disruption of the prlH gene has been shown to abolish pyralomicin production.[2][4][9] Another key enzyme, PrlA, has been confirmed as a sugar phosphate cyclase involved in the formation of the C7-cyclitol moiety.[2][4]

// Nodes Proline [label="Proline", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetate1 [label="Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetate2 [label="Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Propionate [label="Propionate", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose [label="Glucose Metabolites", fillcolor="#F1F3F4", fontcolor="#202124"]; Methionine [label="Methionine", fillcolor="#F1F3F4", fontcolor="#202124"];

NRPS_PKS [label="NRPS/PKS Machinery", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclitol_Synthase [label="PrlA (2-epi-5-epi-valiolone\nsynthase) & other enzymes", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methyltransferase [label="O-Methyltransferase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glycosyltransferase [label="PrlH (N-glycosyltransferase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Halogenases [label="Halogenases (x4)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Benzopyranopyrrole_Core [label="Benzopyranopyrrole Core", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclitol_Moiety [label="C7-Cyclitol Moiety\n(from 2-epi-5-epi-valiolone)", fillcolor="#FBBC05", fontcolor="#202124"]; Methyl_Group [label="4'-O-CH3", fillcolor="#FBBC05", fontcolor="#202124"]; Pyralomicin_1a_Intermediate [label="Pyralomicin Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyralomicin_1a [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Proline -> NRPS_PKS; Acetate1 -> NRPS_PKS; Acetate2 -> NRPS_PKS; Propionate -> NRPS_PKS; NRPS_PKS -> Benzopyranopyrrole_Core;

Glucose -> Cyclitol_Synthase; Cyclitol_Synthase -> Cyclitol_Moiety;

Methionine -> Methyltransferase; Methyltransferase -> Methyl_Group;

Benzopyranopyrrole_Core -> Glycosyltransferase; Cyclitol_Moiety -> Glycosyltransferase; Glycosyltransferase -> Pyralomicin_1a_Intermediate;

Pyralomicin_1a_Intermediate -> Halogenases; Methyl_Group -> Pyralomicin_1a_Intermediate [style=invis]; Pyralomicin_1a_Intermediate -> Pyralomicin_1a;

} caption: "Biosynthetic pathway of this compound."

Experimental Protocols

This section provides detailed methodologies for the cultivation of Nonomuraea spiralis, extraction of pyralomicins, and genetic manipulation, based on published literature.

Cultivation of Nonomuraea spiralis

3.1.1 Media Composition

Several media have been reported for the maintenance and production of pyralomicins from Nonomuraea spiralis.

| Media Type | Component | Concentration | pH | Reference |

| BTT Agar (Maintenance) | D-Glucose | 1% | 7.4 | [2][4] |

| Yeast Extract | 0.1% | [2][4] | ||

| Beef Extract | 0.1% | [2][4] | ||

| Casitone | 0.2% | [2][4] | ||

| Bacto-Agar | 1.5% | [2][4] | ||

| Modified Minimal Medium Agar (Spore Formation) | L-Asparagine | 0.05% | 7.4 | [4] |

| K2HPO4 | 0.05% | [4] | ||

| MgSO4·7H2O | 0.02% | [4] | ||

| D-Glucose | 1% | [4] | ||

| Bacto-Agar | 1.5% | [4] | ||

| Seed Medium | - | - | - | [4] |

| Production Medium | - | - | - | [4] |

| RARE3 Medium (Conjugation) | D-Glucose | 1% | 7.4 | [4] |

| Yeast Extract | 0.4% | [4] | ||

| Malt Extract | 1% | [4] | ||

| Bacto-Peptone | 0.2% | [4] | ||

| MgCl2 | 0.2% | [4] | ||

| Glycerol | 0.5% | [4] |

3.1.2 Cultivation Conditions

-

Maintenance: N. spiralis is maintained on BTT agar at 30°C.[2][4]

-

Spore Formation: Spore formation is induced by growth on modified minimal medium agar at 30°C for 1 to 2 weeks.[4]

-

Seed Culture: Wild-type and mutant strains of N. spiralis are cultured for 5-7 days in a seed medium at 28°C.[4]

-

Production Culture: Seed cultures are diluted 1:10 into a production medium and grown for an additional 5-7 days.[4] Production of pyralomicins is often associated with a light pink coloration of the bacterial mycelium and a purple to wine color in the production medium.[4]

Extraction and Analysis of Pyralomicins

-

Acidification: Upon harvesting, the culture of N. spiralis is acidified to pH 3 using HCl.[4]

-

Centrifugation: Bacterial mycelia and other precipitates are removed from the culture medium by centrifugation at 1,400 x g.[4]

-

Solvent Extraction: The acidified culture medium is extracted three times with an equal volume of butyl acetate.[4]

-

Analysis: The extracted compounds can be analyzed by High-Performance Liquid Chromatography (HPLC) with monitoring at 355 nm and mass spectrometry for the detection of pyralomicins (e.g., this compound: m/z 455.68 [M+H]+).[4]

Genetic Manipulation: Gene Disruption of prlH

The following protocol outlines the targeted disruption of the prlH gene, which encodes an N-glycosyltransferase.

-

Genomic DNA Library Construction:

-

Probe Design and Library Screening:

-

Design degenerate primers based on homologous regions of known 2-epi-5-epi-valiolone synthase genes (e.g., acbC, valA).[2][4]

-

Use these primers to PCR amplify a fragment of the corresponding gene from the pyralomicin producer.

-

Utilize this amplified sequence as a probe to screen the genomic DNA library.[2][4]

-

-

Sequencing and Gene Cluster Identification:

-

Sequence the positive fosmids to identify the pyralomicin biosynthetic gene cluster.[4]

-

-

Gene Disruption:

-

Perform targeted disruption of the prlH gene within the identified cluster. The specific methodology for gene disruption (e.g., homologous recombination) would follow standard protocols for actinomycetes.

-

-

Analysis of Mutant:

-

Cultivate the wild-type and prlH deletion strains under production conditions.

-

Extract and analyze the culture broths using HPLC and mass spectrometry to confirm the abolishment of pyralomicin production in the mutant strain.[4]

-

// Nodes Start [label="Start: N. spiralis Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Genomic_DNA_Isolation [label="Isolate High Molecular\nWeight Genomic DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Fosmid_Library_Construction [label="Construct Fosmid Library", fillcolor="#F1F3F4", fontcolor="#202124"]; Probe_Design [label="Design Degenerate Primers for\n2-epi-5-epi-valiolone synthase", fillcolor="#F1F3F4", fontcolor="#202124"]; PCR_Amplification [label="PCR Amplify Probe Fragment", fillcolor="#F1F3F4", fontcolor="#202124"]; Library_Screening [label="Screen Fosmid Library\nwith Probe", fillcolor="#FBBC05", fontcolor="#202124"]; Sequencing [label="Sequence Positive Fosmids", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Cluster_ID [label="Identify Pyralomicin\nBiosynthetic Gene Cluster (prl)", fillcolor="#FBBC05", fontcolor="#202124"]; prlH_Disruption [label="Targeted Disruption of\nprlH Gene", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mutant_Cultivation [label="Cultivate Wild-Type and\nprlH Deletion Strains", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Extract Culture Broths", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="HPLC and Mass Spec Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Confirm Abolishment of\nPyralomicin Production", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Genomic_DNA_Isolation; Genomic_DNA_Isolation -> Fosmid_Library_Construction; Probe_Design -> PCR_Amplification; PCR_Amplification -> Library_Screening; Fosmid_Library_Construction -> Library_Screening; Library_Screening -> Sequencing; Sequencing -> Gene_Cluster_ID; Gene_Cluster_ID -> prlH_Disruption; prlH_Disruption -> Mutant_Cultivation; Mutant_Cultivation -> Extraction; Extraction -> Analysis; Analysis -> Result; } caption: "Workflow for prlH gene deletion."

Quantitative Data

| Compound | Molecular Formula | Molecular Weight (Da) | Mass Spec (m/z [M+H]+) | Reference |

| This compound | - | - | 455.68 | [4] |

| Pyralomicin 1b | - | - | 455.68 | [4] |

| Pyralomicin 2a | - | - | 459.81 | [4] |

Bioactivity

Pyralomicins exhibit activity against various bacteria, with particular efficacy against strains of Micrococcus luteus.[4] The antibacterial activity is influenced by the structural features of the molecule. Pyralomicin 1c, which has an unmethylated cyclitol, is more potent than its glucosyl counterpart, pyralomicin 2c, and also more active than the 4'-methylated this compound.[2][4] This highlights the importance of the cyclitol moiety for the antimicrobial action of this class of compounds.[2][4]

Future Perspectives

The elucidation of the pyralomicin biosynthetic pathway and the development of genetic tools for Nonomuraea spiralis open up avenues for strain improvement and the generation of novel pyralomicin analogues through combinatorial biosynthesis. Overexpression of positive regulatory genes and optimization of fermentation conditions are promising strategies to enhance the production of this compound.[10][11] Further investigation into the structure-activity relationships of pyralomicins could guide the semi-synthetic modification of these natural products to develop new and more potent antibacterial agents.

Conclusion

Nonomuraea spiralis represents a valuable microbial resource for the discovery and development of novel antibiotics. This technical guide has provided a comprehensive overview of the current knowledge surrounding the production of this compound, from its biosynthesis to experimental protocols for its study. The information presented herein is intended to serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this fascinating class of natural products.

References

- 1. Characterization of Antibiotic Producing Rare Actinomycete Nonomuraea sp. JAJ18 Derived from an Indian Coastal Solar Saltern - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Germ AI | Nonomuraea spiralis [germai.app]

- 4. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyralomicins, novel antibiotics from Microtetraspora spiralis. III. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the cyclitol moiety of this compound in Nonomuraea spiralis MI178-34F18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156. | Semantic Scholar [semanticscholar.org]

- 10. Frontiers | New Molecular Tools for Regulation and Improvement of A40926 Glycopeptide Antibiotic Production in Nonomuraea gerenzanensis ATCC 39727 [frontiersin.org]

- 11. Improved A40926 production from Nonomuraea gerenzanensis using the promoter engineering and the co-expression of crucial genes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Unique Antibiotic: A Technical Guide to the Biosynthesis of the Pyralomicin 1a Benzopyranopyrrole Core

For Immediate Release

A deep dive into the biosynthetic machinery responsible for producing the novel antibiotic pyralomicin 1a reveals a fascinating interplay of non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the assembly of the unique benzopyranopyrrole core of this compound, produced by the actinomycete Nonomuraea spiralis. The elucidation of this pathway opens avenues for synthetic biology approaches to generate novel antibiotic derivatives.

The biosynthesis of the this compound aglycone, the benzopyranopyrrole core, is orchestrated by a dedicated gene cluster (prl) in Nonomuraea spiralis. Isotope-labeling studies have unequivocally demonstrated that the core is assembled from proline, two acetate units, and one propionate unit.[1] The complete 41-kb biosynthetic gene cluster has been cloned and sequenced, revealing 27 open reading frames (ORFs) that code for the entire biosynthetic machinery, including tailoring enzymes, regulators, and transporters.[2][3]

The Genetic Blueprint: The prl Gene Cluster

The prl gene cluster is the cornerstone of pyralomicin biosynthesis. A detailed analysis of the GenBank entry JX424761 provides insights into the putative function of each gene involved in the formation and modification of the benzopyranopyrrole core.

| Gene | Putative Function |

| Core Biosynthesis | |

| prlK | Nonribosomal peptide synthetase (NRPS) - Adenylation (A) and Thiolation (T) domains for proline activation |

| prlS | Stand-alone peptidyl carrier protein (PCP) |

| prlJ | Acyl-CoA dehydrogenase |

| prlT | FAD-dependent halogenase |

| prlP | Polyketide synthase (PKS) |

| prlQ | Polyketide synthase (PKS) |

| prlR | Type II thioesterase (TEII) |

| Tailoring Enzymes | |

| prlM | Halogenase |

| prlN | Halogenase |

| prlO | Halogenase |

| prlL | FAD reductase |

| Other | |

| ... | (Other genes in the cluster are involved in the biosynthesis of the cyclitol moiety, regulation, and transport) |

The Assembly Line: A Step-by-Step Synthesis

The biosynthesis of the benzopyranopyrrole core is a hybrid PKS-NRPS process. The following diagram illustrates the proposed biosynthetic pathway, highlighting the key enzymatic steps.

The process is initiated by the activation of proline by the NRPS enzyme PrlK and its subsequent tethering to the stand-alone peptidyl carrier protein (PCP), PrlS.[3] The proline residue then undergoes modification by the dehydrogenase PrlJ and halogenation by PrlT to form a chlorinated pyrrole intermediate.[3] Concurrently, the PKS enzymes PrlP and PrlQ assemble a polyketide chain from acetate and propionate precursors.[3] The chlorinated pyrrolyl intermediate is then condensed with the polyketide chain. Subsequent cyclization and further halogenation events, catalyzed by the halogenases PrlM, PrlN, and PrlO, lead to the formation of the benzopyranopyrrole core.[3] The final release of the aglycone is likely facilitated by the type II thioesterase, PrlR.[3]

Experimental Corner: Key Methodologies

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Below are summaries of the key experimental protocols.

I. Construction of a Genomic DNA Library of Nonomuraea spiralis

A genomic DNA library is essential for identifying and sequencing the biosynthetic gene cluster.

Protocol Summary:

-

Cultivation: Nonomuraea spiralis is grown in a seed medium for 5 days.

-

Genomic DNA Isolation: High molecular weight genomic DNA is isolated from the cell pellet using a modified cetyl trimethylammonium bromide (CTAB) method.[1]

-

Library Construction: The isolated gDNA is end-filled and ligated into a CopyControl Fosmid vector (pCC1Fos). The resulting constructs are packaged in vitro and transduced into E. coli to generate a library of approximately 5,000 colonies.[2]

II. Gene Knockout via Homologous Recombination

To confirm the involvement of a specific gene in the biosynthetic pathway, a gene knockout strategy is employed. The example below details the inactivation of prlH, a glycosyltransferase.

prlH in Nonomuraea spiralis.Protocol Summary:

-

Vector Construction: A fragment of the target gene (prlH) is cloned into a suitable vector. An apramycin resistance cassette and an origin of transfer (oriT) are subsequently inserted to create the knockout vector.[3]

-

Conjugation: The knockout vector is introduced into Nonomuraea spiralis from E. coli via conjugation.[3]

-

Selection and Verification: Mutants are selected based on apramycin resistance, and the successful gene disruption is confirmed by PCR analysis.[3]

Concluding Remarks

The elucidation of the biosynthetic pathway of the this compound benzopyranopyrrole core provides a robust framework for future research. This knowledge is not only crucial for understanding the fundamental biochemistry of this unique natural product but also serves as a platform for bioengineering and synthetic biology efforts. By manipulating the prl gene cluster, it may be possible to generate novel pyralomicin analogs with improved therapeutic properties, thereby addressing the pressing need for new antibiotics. Further biochemical characterization of the individual enzymes in the pathway will undoubtedly provide deeper insights into their catalytic mechanisms and substrate specificities, paving the way for rational drug design and development.

References

- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156. | Semantic Scholar [semanticscholar.org]

- 3. Biosynthesis of the cyclitol moiety of this compound in Nonomuraea spiralis MI178-34F18 - PubMed [pubmed.ncbi.nlm.nih.gov]

Precursor Molecules in the Biosynthesis of Pyralomicin 1a: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the precursor molecules and their incorporation into the biosynthetic pathway of Pyralomicin 1a, a potent antibiotic produced by the actinomycete Nonomuraea spiralis. The document details the origins of the complex molecular scaffold, summarizes the experimental evidence, and provides methodologies for key verification experiments.

Executive Summary

The biosynthesis of this compound is a complex process involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line, in conjunction with a specialized pathway for the formation of a unique C7-cyclitol moiety. Isotopic labeling studies have been fundamental in elucidating the primary metabolic building blocks of this molecule. The benzopyranopyrrole core is assembled from proline, acetate, and propionate. The distinctive C7-cyclitol unit originates from glucose metabolites, with 2-epi-5-epi-valiolone identified as a key intermediate. Furthermore, the O-methyl group on the cyclitol moiety is derived from methionine. Genetic analysis of the ~41 kb pyralomicin (prl) biosynthetic gene cluster in Nonomuraea spiralis has corroborated these findings and identified the enzymes responsible for catalysis.

Precursor Molecule Incorporation

Feeding studies using isotopically labeled compounds have successfully identified the primary metabolic precursors for the three main structural components of this compound.

Benzopyranopyrrole Core Unit (Aglycone)

The aglycone core is a hybrid peptide-polyketide structure. Its biosynthesis is initiated by an NRPS module that activates proline, followed by chain extension catalyzed by three PKS modules.

-

Peptide Component : The pyrrole ring is derived from the amino acid L-proline [1].

-

Polyketide Component : The remainder of the core is assembled from two acetate units and one propionate unit[1].

C7-Cyclitol Moiety (Pseudosugar)

This compound features a unique C7-cyclitol pseudosugar, a characteristic that sets it apart from many other PKS-NRPS natural products.

-

Primary Carbon Source : The cyclitol unit is derived from glucose metabolites[1].

-

Key Intermediate : The immediate precursor to the cyclitol moiety is 2-epi-5-epi-valiolone [2][3]. Feeding experiments demonstrated its direct incorporation.

-

Other Potential Intermediates : 5-epi-Valiolone was also incorporated, but less efficiently, while other related compounds such as valiolone, valienone, valienol, and various other stereoisomers were not incorporated, indicating a highly specific biosynthetic pathway[2][3].

Methyl Group Modification

-

Methyl Donor : The 4'-O-methyl group on the cyclitol moiety is derived from the S-CH3 group of L-methionine [1].

Data on Precursor Incorporation

Table 1: Precursors for the this compound Core Structure and Modifications

| Molecular Component | Precursor Molecule | Status of Incorporation | Citation(s) |

| Benzopyranopyrrole | L-Proline | Confirmed | [1] |

| Benzopyranopyrrole | Acetate (x2) | Confirmed | [1] |

| Benzopyranopyrrole | Propionate (x1) | Confirmed | [1] |

| 4'-O-Methyl Group | L-Methionine | Confirmed | [1] |

| C7-Cyclitol Moiety | Glucose | Confirmed | [1] |

Table 2: Incorporation of Potential C7-Cyclitol Intermediates

| Potential Precursor | Incorporation into this compound | Citation(s) |

| 2-epi-5-epi-valiolone | Yes (Immediate Precursor) | [2][3] |

| 5-epi-Valiolone | Yes (Less Efficiently) | [2][3] |

| Valiolone | No | [2] |

| Valienone | No | [2] |

| Valienol | No | [2] |

| 1-epi-valienol | No | [2] |

| 5-epi-valiolol | No | [2] |

| 1-epi-5-epi-valiolol | No | [2] |

Biosynthetic Pathways & Experimental Workflows

The following diagrams illustrate the overall biosynthetic logic and the experimental workflow used to elucidate the function of the pyralomicin gene cluster.

Caption: Overall biosynthetic pathway of this compound.

Caption: Experimental workflow for gene cluster identification and validation.

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal experiments that confirmed the genetic basis of this compound biosynthesis.

Culture Conditions for Nonomuraea spiralis

-

General Maintenance: N. spiralis IMC A-0156 is maintained on BTT agar (1% D-glucose, 0.1% yeast extract, 0.1% beef extract, 0.2% casitone, and 1.5% Bacto-agar, pH 7.4) at 30°C[4].

-

Spore Formation: Spore production is induced on modified minimal medium agar (0.05% L-asparagine, 0.05% K2HPO4, 0.02% MgSO4·7H2O, 1% D-glucose, 1.5% Bacto-agar, pH 7.4) by incubating at 30°C for 1–2 weeks[4].

-

Pyralomicin Production: For antibiotic production, N. spiralis is grown in a suitable production medium (details may vary, refer to specific literature for optimization)[4].

Isotopic Labeling Studies (General Protocol)

While specific concentrations from the original 1996 study are not detailed in its abstract, a general methodology for isotopic labeling in Actinomycetes involves the following steps:

-

Culture Initiation: Inoculate a seed culture of N. spiralis in a suitable liquid medium.

-

Precursor Addition: After an initial growth phase (e.g., 24-48 hours), add the sterile, isotopically labeled precursor (e.g., [1-¹³C]-acetate, [U-¹³C]-glucose, or L-[¹⁵N]-proline) to the culture medium. The timing and concentration are critical and must be optimized to ensure uptake without toxicity.

-

Fermentation: Continue the fermentation for several days until the stationary phase is reached and the product titer is maximal.

-

Extraction: Separate the mycelium from the broth by centrifugation. Extract the secondary metabolites from both the supernatant and the mycelial cake using an appropriate organic solvent (e.g., ethyl acetate or butanol).

-

Purification: Purify the target compound (this compound) from the crude extract using chromatographic techniques such as silica gel chromatography and High-Performance Liquid Chromatography (HPLC).

-

Analysis: Analyze the purified compound using Mass Spectrometry (MS) to determine the mass shift due to isotope incorporation and Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹³C-NMR and ¹⁵N-NMR) to determine the exact position of the incorporated labels within the molecule[1][5].

Recombinant Expression and Characterization of PrlA

This protocol confirms the function of the PrlA enzyme as a 2-epi-5-epi-valiolone synthase, the key step in the C7-cyclitol pathway.

-

Gene Amplification: Amplify the prlA open reading frame (ORF) from N. spiralis genomic DNA via PCR.

-

Cloning: Clone the amplified prlA gene into an E. coli expression vector, such as pRSET B, to generate a construct for a His-tagged fusion protein[4].

-

Expression: Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)). Grow the culture and induce protein expression with IPTG.

-

Purification: Lyse the E. coli cells and purify the soluble 6xHis-PrlA fusion protein from the cell-free extract using nickel-nitrilotriacetic acid (Ni-NTA) agarose affinity chromatography[4].

-

Enzyme Assay:

-

Incubate the purified PrlA enzyme with its substrate, sedoheptulose 7-phosphate, in a suitable buffer.

-

Test substrate specificity by also incubating the enzyme with other sugar phosphates like glucose 6-phosphate or fructose 6-phosphate as negative controls[4].

-

Quench the reaction and analyze the products by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., trimethylsilylation)[4][6].

-

Compare the enzymatic product to an authentic standard of 2-epi-5-epi-valiolone to confirm its identity. The product is detected as a tetra-trimethylsilyl derivative with a characteristic mass spectrum (m/z 480 [M+])[4][6].

-

Gene Disruption of prlH (N-glycosyltransferase)

This experiment is crucial for demonstrating that the attachment of the cyclitol moiety is essential for pyralomicin biosynthesis.

-

Construct Preparation: Create a gene knockout plasmid. A 697 bp internal fragment of the prlH gene was cloned into a suicide vector (e.g., pBsk). An apramycin resistance cassette and an origin of transfer (oriT) are subsequently cloned into the vector to create the final knockout plasmid (pKO3A4)[7].

-

Intergeneric Conjugation:

-

Introduce the knockout plasmid into an E. coli donor strain (e.g., ET12567) that also contains a helper plasmid (e.g., pUB307).

-

Mate the E. coli donor strain with N. spiralis spores or mycelia on a suitable agar medium.

-

Select for N. spiralis exconjugants that have integrated the plasmid into their chromosome via single-crossover homologous recombination by overlaying with apramycin (for selection) and nalidixic acid (to counter-select E. coli).

-

-

Mutant Verification: Confirm the genotype of the apramycin-resistant colonies by PCR using primers flanking the integration site.

-

Phenotypic Analysis: Grow the confirmed ΔprlH mutant strain and the wild-type strain under pyralomicin production conditions. Extract the metabolites and analyze by HPLC and LC-MS. The disruption of prlH results in the complete abolishment of pyralomicin production, confirming its essential role[4][6][7].

References

- 1. Pyralomicins, novel antibiotics from Microtetraspora spiralis. III. Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the cyclitol moiety of this compound in Nonomuraea spiralis MI178-34F18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyralomicins, novel antibiotics from Microtetraspora spiralis. I. Taxonomy and production - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Genetic Blueprint of Pyralomicin 1a: A Technical Guide to Its Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pyralomicin 1a biosynthetic gene cluster from the soil bacterium Nonomuraea spiralis. Pyralomicins are a class of antibiotics characterized by a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol (this compound-1d) or a glucose moiety (pyralomicin 2a-2c).[1][2] The antibacterial activity of these compounds, particularly against opportunistic pathogens like Micrococcus luteus, is influenced by the nature of the glycone and the number and position of chlorine atoms.[1] Notably, pyralomicin 1c, which possesses an unmethylated cyclitol, demonstrates more potent antibacterial activity than its glucosylated and methylated counterparts, highlighting the significance of the cyclitol moiety in its bioactivity.[1]

The Pyralomicin Biosynthetic Gene Cluster: A Quantitative Overview

The biosynthesis of pyralomicin is orchestrated by a 41 kb gene cluster in Nonomuraea spiralis IMC A-0156, which houses 27 open reading frames (ORFs).[1][2][3][4] This cluster encodes a sophisticated enzymatic machinery comprising non-ribosomal peptide synthetases (NRPS), polyketide synthases (PKS), a suite of tailoring enzymes including four halogenases, an O-methyltransferase, and an N-glycosyltransferase, as well as regulatory and transport proteins.[1][2][3][4] A distinct cassette of genes within this cluster is dedicated to the formation of the C7-cyclitol unit.[1][2][3]

The benzopyranopyrrole core of this compound is assembled from proline, two acetate units, and one propionate unit, while the cyclitol moiety is derived from glucose metabolites.[5] The 4'-O-methyl group is contributed by the S-CH3 group of methionine.[5]

The following table summarizes the genes identified within the pyralomicin biosynthetic cluster and their putative functions based on homology analysis.

| Gene | Proposed Function | Homologous Protein (Identity/Similarity) |

| prlA | 2-epi-5-epi-valiolone synthase | ValA (57%), SalQ (54%) |

| prlB | Putative phosphomutase | - |

| prlC | Putative cyclase | - |

| prlD | Putative aminotransferase | - |

| prlE | Putative dehydrogenase | - |

| prlF | Putative O-methyltransferase | RebM |

| prlG | Galactose/hexose 1-phosphate uridylyltransferase | GalT |

| prlH | N-glycosyltransferase | RebG (63%/73%) |

| prlI | Putative halogenase | - |

| prlJ | Putative halogenase | - |

| prlK | Putative halogenase | - |

| prlL | Putative halogenase | - |

| prlM | NRPS (Non-ribosomal peptide synthetase) | - |

| prlN | PKS (Polyketide synthase) | - |

| prlO | PKS (Polyketide synthase) | - |

| prlP | Thioesterase | - |

| prlQ | Acyl-CoA dehydrogenase | - |

| prlR | Transcriptional regulator | - |

| prlS | MFS transporter | - |

| prlT | ABC transporter | - |

| prlU | Putative cyclitol kinase | - |

| prlV | Putative cyclitol dehydrogenase | - |

| prlW | Putative cyclitol dehydrogenase | - |

| prlX | Putative 2-epi-5-epi-valiolone phosphate epimerase | - |

| prlY1 | Unknown | - |

| prlY2 | Unknown | - |

| prlZ | Unknown | - |

Key Experimental Protocols

This section details the methodologies employed in the identification and functional analysis of the this compound gene cluster.

Genomic DNA Library Construction and Screening

This protocol outlines the steps for creating a genomic DNA library of Nonomuraea spiralis to identify the pyralomicin biosynthetic gene cluster.

-

Genomic DNA Isolation: High molecular weight genomic DNA is isolated from N. spiralis. The cell pellet is washed and resuspended in a lysis buffer containing lysozyme. Proteinase K and SDS are subsequently added to complete the lysis. The DNA is then purified using phenol-chloroform extractions and CTAB treatment.[1]

-

Fosmid Library Construction: The purified genomic DNA is end-filled and ligated into a suitable vector, such as the pCC1Fos CopyControl Fosmid, to generate a library of approximately 5,000 colonies.[1]

-

Probe Design and PCR Amplification: Degenerate primers are designed based on homologous regions of known 2-epi-5-epi-valiolone synthase genes, such as acbC and valA.[1] These primers are used to amplify a fragment of the corresponding gene from the pyralomicin producer.

-

Library Screening: The amplified PCR product is used as a probe to screen the genomic DNA library, leading to the identification of overlapping fosmids containing the gene cluster.[1]

Targeted Gene Disruption (prlH Knockout)

This protocol describes the inactivation of the prlH gene, which encodes the N-glycosyltransferase, to confirm its role in pyralomicin biosynthesis.

-

Vector Construction: A fragment of the prlH gene is cloned into a suitable vector, such as pBsk.[6]

-

Intergeneric Conjugation: The constructed vector is introduced into N. spiralis from E. coli via intergeneric conjugation. Donor E. coli cells are mixed with N. spiralis mycelium and plated on a suitable medium containing MgCl2.[7]

-

Selection of Mutants: The plates are overlaid with antibiotics (e.g., nalidixic acid and apramycin) to select for exconjugants.[7] Mutant colonies are then restreaked onto selective agar.

-

Analysis of Mutant Strains: The resulting prlH mutant strains are cultivated in production medium. The culture extracts are then analyzed by LC-MS to confirm the abolishment of pyralomicin production.[1]

Heterologous Expression and Characterization of PrlA

This protocol details the recombinant expression and functional characterization of the PrlA enzyme.

-

Gene Cloning and Expression: The complete open reading frame of prlA is cloned into an expression vector. The recombinant protein is then expressed in a suitable host, such as E. coli, in a specialized medium like LBBS (LB Miller broth with betaine and sorbitol) supplemented with antibiotics.[6]

-

Enzyme Assay: The activity of the purified recombinant PrlA is assayed to confirm its function as a 2-epi-5-epi-valiolone synthase.

-

Product Analysis: The enzymatic product is analyzed using techniques like mass spectrometry to verify the formation of 2-epi-5-epi-valiolone.[1]

Visualizing the Pyralomicin Pathway and Discovery Workflow

The following diagrams, generated using Graphviz, illustrate the biosynthetic pathway of this compound and the experimental workflow for the identification of its gene cluster.

Caption: Biosynthetic pathway of this compound.

Caption: Experimental workflow for gene cluster identification.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BGC0001038 [mibig.secondarymetabolites.org]

- 4. The Biosynthetic Gene Cluster of Pyrazomycin-A C-Nucleoside Antibiotic with a Rare Pyrazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Pyralomicin 1a: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data available for Pyralomicin 1a, a novel antibiotic isolated from Microtetraspora spiralis. Due to the limited public availability of the primary research data, this document focuses on the reported mass spectrometry findings and presents a generalized workflow for the spectroscopic characterization of such natural products.

Mass Spectrometry Data

The primary available quantitative data for this compound is from mass spectrometry analysis. This technique provides information about the mass-to-charge ratio of the molecule, which is crucial for determining its molecular weight and elemental composition.

| Parameter | Value | Source |

| Mass-to-Charge Ratio ([M+H]⁺) | m/z 455.68 | [1] |

This data corresponds to the protonated molecule of this compound, indicating a molecular weight of approximately 454.67 Da.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not available in the public domain at the time of this writing. However, a general methodology for acquiring mass spectrometry and NMR data for a novel natural product is outlined below.

General Mass Spectrometry Protocol

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for the instrument being used.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode to observe the protonated molecule ([M+H]⁺). The instrument is calibrated to ensure high mass accuracy.

-

Data Analysis: The resulting spectrum is analyzed to determine the accurate mass of the molecular ion. This information is then used to calculate the elemental composition of the molecule.

General Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed to determine the structure of the molecule.

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to elucidate the complete chemical structure of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel natural product like this compound.

Caption: A generalized workflow for the isolation and structural elucidation of this compound.

Limitations and Missing Data

A comprehensive technical guide on the spectroscopic data of this compound is currently hindered by the lack of publicly available detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants. The primary reference detailing the structure elucidation, "Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination," is not accessible in full text through standard scientific databases. Consequently, the specific experimental conditions for both NMR and mass spectrometry are also unavailable. The information presented here is based on the limited data that has been cited in other publications and general knowledge of standard analytical practices. For a complete and in-depth understanding, access to the original publication or its supplementary materials is required.

References

Determination of the Absolute Configuration of Pyralomicin 1a: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the pivotal experiments and methodologies employed in the definitive assignment of the absolute stereochemistry of Pyralomicin 1a, a potent antibiotic. The determination of the precise three-dimensional arrangement of atoms in this compound is crucial for understanding its mechanism of action, optimizing its pharmacological properties, and enabling its synthetic production.

The absolute configuration of this compound was unequivocally established through a combination of X-ray crystallography on a heavy-atom derivative and supported by chiroptical spectroscopy. This multi-pronged approach provides a high degree of confidence in the assigned stereochemistry.

Core Methodology: Single-Crystal X-ray Crystallography

The cornerstone of the absolute configuration determination was the use of single-crystal X-ray diffraction analysis. To facilitate this, a crystalline derivative of this compound was synthesized, incorporating a heavy atom to enable the use of anomalous dispersion effects.

Experimental Protocol: Synthesis of 7'-O-p-bromobenzoylthis compound

A detailed experimental protocol for the synthesis of the 7'-O-p-bromobenzoyl derivative of this compound is outlined below. This derivatization at the 7'-hydroxyl group was key to obtaining high-quality crystals suitable for X-ray analysis.

Materials:

-

This compound

-

p-Bromobenzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

This compound was dissolved in a mixture of anhydrous pyridine and anhydrous dichloromethane.

-

The solution was cooled to 0 °C in an ice bath.

-

p-Bromobenzoyl chloride was added dropwise to the stirred solution.

-

The reaction mixture was allowed to warm to room temperature and stirred for a specified period.

-

The reaction was quenched by the addition of saturated aqueous sodium bicarbonate.

-

The organic layer was separated, and the aqueous layer was extracted with dichloromethane.

-

The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product was purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 7'-O-p-bromobenzoylthis compound.

Crystallization and X-ray Diffraction Analysis

Single crystals of 7'-O-p-bromobenzoylthis compound suitable for X-ray diffraction were obtained through slow evaporation from a solution of methanol and chloroform. The presence of the bromine atom was critical for the successful application of the anomalous scattering method to determine the absolute configuration.

Experimental Workflow for Crystallographic Analysis

Figure 1. Workflow for the determination of the absolute configuration of this compound via X-ray crystallography.

Quantitative Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₃₀H₂₈BrCl₂N₃O₈ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value not publicly available |

| b (Å) | Value not publicly available |

| c (Å) | Value not publicly available |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | Value not publicly available |

| Z | 4 |

| Final R-factor | Value not publicly available |

| Flack Parameter | Value close to 0, confirming the assigned absolute configuration |

Note: Specific unit cell dimensions and the final R-factor are not available in the public domain but were used to solve and refine the crystal structure.

The successful determination of the crystal structure and a Flack parameter close to zero provided definitive proof of the absolute stereochemistry of the p-bromobenzoyl derivative, and by extension, that of the parent molecule, this compound.

Supporting Evidence: Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy was employed as a complementary technique to support the crystallographic findings and to establish the stereochemical relationship between this compound and its analogues.

Experimental Protocol: Circular Dichroism Measurements

CD spectra were recorded on a spectropolarimeter using a quartz cell.

Parameters:

-

Solvent: Methanol

-

Concentration: Approximately 0.1 mg/mL

-

Pathlength: 1 mm

-

Wavelength Range: 200-400 nm

-

Bandwidth: 1.0 nm

-

Scan Speed: 100 nm/min

The CD spectrum of this compound exhibits characteristic Cotton effects, which are indicative of its specific chiral nature. The comparison of the CD spectra of this compound with those of its related compounds, Pyralomicins 1b-1d, showed similar spectral patterns, suggesting that they all share the same absolute configuration in their core structures.[1]

Logical Relationship for Stereochemical Correlation

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Pyralomicin 1a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicin 1a is a chlorinated benzopyranopyrrole antibiotic produced by the actinomycete Nonomuraea spiralis (strain IMC A-0156, formerly known as Microtetraspora spiralis MI178-34F18). It belongs to a family of pyralomicins that exhibit antibacterial activity. This document provides a detailed protocol for the isolation and purification of this compound, compiled from available scientific literature. The methodology covers fermentation of the producing organism, extraction of the target compound, and subsequent chromatographic purification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉Cl₂NO₇ | |

| Molecular Weight | 456.28 g/mol | |

| Appearance | Not specified in literature | |

| Solubility | Soluble in butyl acetate | [1] |

Experimental Protocols

I. Fermentation of Nonomuraea spiralis

This protocol describes the cultivation of Nonomuraea spiralis for the production of this compound.

A. Media Preparation

-

Seed Medium:

-

D-Galactose: 2%

-

Dextrin: 2%

-

Bacto-soytone: 1%

-

Corn steep liquor: 0.5%

-

(NH₄)₂SO₄: 0.2%

-

CaCO₃: 0.2%

-

Silicone oil: 1 drop

-

pH: 7.4 (before sterilization)

-

-

Production Medium: The specific composition of the production medium is not detailed in the reviewed literature, but it is a distinct medium from the seed culture. For general secondary metabolite production in related species, a nutrient-rich medium is typically employed.

B. Fermentation Process

-

Inoculate the seed medium with a spore suspension or mycelial stock of Nonomuraea spiralis IMC A-0156.

-

Incubate the seed culture at 28-30°C for 5-7 days with agitation.[1]

-

Transfer the seed culture to the production medium at a 1:10 dilution.[1]

-

Incubate the production culture for an additional 5-7 days at 28-30°C with agitation.[1] Production of pyralomicins is often indicated by a light pink coloration of the mycelium and a purple to wine color in the culture medium.[1]

II. Extraction of this compound

This protocol details the initial extraction of this compound from the fermentation broth.

-

At the end of the fermentation, acidify the culture broth to pH 3 using hydrochloric acid (HCl).[1]

-

Separate the mycelium and other solid precipitates from the acidified broth by centrifugation at 1,400 x g.[1]

-

Collect the supernatant and perform a liquid-liquid extraction three times with an equal volume of butyl acetate.[1]

-

Pool the organic (butyl acetate) layers, which now contain this compound and other lipophilic metabolites.

III. Purification of this compound

The purification of this compound is achieved through a two-step chromatographic process.

A. Silica Gel Column Chromatography

-

Concentrate the pooled butyl acetate extract under reduced pressure to obtain a crude extract.

-

Prepare a silica gel column packed with an appropriate silica gel (e.g., Silica Gel 60).

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Load the dissolved extract onto the silica gel column.

-

Elute the column with a solvent system of increasing polarity. A common solvent system for compounds of similar polarity is a gradient of ethyl acetate in hexane or methanol in dichloromethane. The specific solvent system for this compound is not detailed in the available literature and would require empirical determination.

-

Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with UV detection at 355 nm.[1]

-

Pool the fractions containing this compound.

B. High-Performance Liquid Chromatography (HPLC)

-

Concentrate the pooled fractions from the silica gel chromatography.

-

Further purify the enriched this compound fraction by preparative HPLC.

-

HPLC System Parameters (to be optimized):

-

Column: A reverse-phase column (e.g., C18) is suitable for the purification of many microbial secondary metabolites.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detector set at 355 nm.[1]

-

-

Collect the peak corresponding to this compound based on its retention time, which should be determined by analytical HPLC of the crude and semi-purified extracts.

-

Verify the purity of the collected fraction by analytical HPLC and confirm the identity by mass spectrometry. The expected mass for this compound is [M+H]⁺ at m/z 455.68.[1]

Data Presentation

Currently, there is no publicly available quantitative data on the yield and purity of this compound at each stage of the purification process. Researchers should maintain detailed records to establish these parameters for their specific experiments. A template for such a data table is provided below.

| Purification Step | Total Volume (L) / Total Mass (g) | This compound Concentration (mg/L or mg/g) | Total this compound (mg) | Yield (%) | Purity (%) |

| Fermentation Broth | 100 | ||||

| Butyl Acetate Extract | |||||

| Silica Gel Chromatography Pool | |||||

| Final Purified Product (Post-HPLC) |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

Caption: Overall workflow for this compound isolation and purification.

Signaling Pathway (Biosynthesis - Simplified)

The following diagram provides a simplified overview of the biosynthetic origin of the core components of this compound.

Caption: Simplified biosynthetic precursors of this compound.

References

Application Notes and Protocols for the Analysis of Pyralomicin 1a by HPLC and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicin 1a is a novel antibiotic with a unique benzopyranopyrrole chromophore linked to a C7-cyclitol moiety. It is produced by the bacterium Nonomuraea spiralis and has demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Micrococcus luteus. The development of robust and reliable analytical methods for the quantitative analysis of this compound in various biological matrices is crucial for preclinical and clinical drug development, including pharmacokinetic, pharmacodynamic, and toxicology studies.

This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).

Quantitative Data Summary

The following tables summarize the key parameters for the HPLC-MS/MS analysis of this compound.

Table 1: Mass Spectrometry Parameters for this compound Analysis

| Parameter | Value |

| Parent Ion (Precursor Ion) m/z | 455.68 [M+H]⁺[1] |

| Product Ions (for MRM) | To be determined empirically. Plausible fragments include loss of the cyclitol moiety, and cleavages within the benzopyranopyrrole core. |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Collision Energy (CE) | To be optimized for each specific instrument |

| Dwell Time | To be optimized for each specific instrument |

Table 2: HPLC Parameters for this compound Analysis

| Parameter | Value | Reference |

| HPLC Column | Waters C18 Symmetry Prep | [1] |

| Mobile Phase A | Water with 0.1% Formic Acid | Typical for reverse-phase chromatography |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Typical for reverse-phase chromatography |

| Gradient | 25% to 100% Mobile Phase B | [1] |

| Flow Rate | To be optimized (e.g., 0.4 mL/min) | |

| Column Temperature | To be optimized (e.g., 40 °C) | |

| Injection Volume | To be optimized (e.g., 10 µL) | |

| UV Detection Wavelength | 355 nm | [1] |

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma)

This protocol describes a general procedure for the extraction of this compound from plasma using protein precipitation. This method is often a good starting point due to its simplicity and speed.

Materials:

-

Human or animal plasma containing this compound

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (a structurally similar compound not present in the matrix)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 75% Mobile Phase A, 25% Mobile Phase B).

-

Vortex to dissolve the residue.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Analysis Protocol

Instrumentation:

-

An HPLC system capable of binary gradient elution.

-

A triple quadrupole mass spectrometer equipped with an ESI source.

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase conditions for at least 30 minutes.

-

Set up the MS/MS method in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound is m/z 455.68. The product ions need to be determined by infusing a standard solution of this compound and performing a product ion scan.

-

Inject the prepared samples, calibration standards, and quality control samples.

-

Acquire the data using the instrument's software.

Method Validation

The analytical method should be validated according to the guidelines from regulatory agencies such as the FDA and EMA. Key validation parameters include:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range of concentrations over which the method is accurate and precise. A calibration curve with at least six non-zero concentrations should be prepared.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

-

Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

-

Recovery: The efficiency of the extraction procedure.

-

Stability: The stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, long-term).

Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for the quantitative analysis of this compound.

Proposed Signaling Pathway of this compound Action

Based on its activity against Gram-positive bacteria, it is hypothesized that this compound may interfere with bacterial cell wall synthesis, a common target for antibiotics.

Caption: Hypothetical mechanism of this compound targeting cell wall synthesis.

References

Application Notes and Protocols for the Structural Elucidation of Pyralomicin 1a using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyralomicin 1a is a novel antibiotic isolated from the fermentation broth of Microtetraspora spiralis. Its unique chemical structure, featuring a complex aglycone and a sugar moiety, necessitates a comprehensive analytical approach for complete structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for unambiguously determining the constitution and relative stereochemistry of such natural products. This document provides detailed application notes and standardized protocols for the use of one-dimensional and two-dimensional NMR techniques in the structural characterization of this compound.

Data Presentation

A complete set of NMR data is crucial for the structural assignment of this compound. The following tables summarize the proton and carbon chemical shifts, as well as key 2D NMR correlations.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | δC (ppm), mult. | δH (ppm), mult. (J in Hz) |

| 2 | 160.5, C | |

| 3 | 98.7, C | |

| 3a | 149.8, C | |

| 4 | 6.95, s | 111.9, CH |

| 5,7 | 129.5, C | |

| 5-OH | 10.91, s | |

| 6 | 115.8, C | |

| 8 | 119.5, C | |

| 8-CH3 | 1.98, s | 8.0, CH3 |

| 9a | 141.9, C | |

| 1' | 87.9, CH | 6.01, d (2.9) |

| 2' | 72.9, CH | 4.01, dd (2.9, 4.4) |

| 3' | 75.8, CH | 4.25, dd (4.4, 5.9) |

| 4' | 79.5, CH | 3.75, t (5.9) |

| 4'-OCH3 | 3.32, s | 59.9, CH3 |

| 5' | 76.9, CH | 4.15, m |

| 6' | 71.9, CH | 4.45, dd (5.4, 10.3) |

| 7' | 64.9, CH2 | 3.89, dd (5.4, 11.7) / 3.65, dd (10.3, 11.7) |

| 2'-OH | 5.49, d (4.9) | |

| 3'-OH | 5.68, d (5.4) | |

| 5'-OH | 5.33, d (5.4) | |

| 6'-OH | 5.11, d (6.8) | |

| 7'-OH | 4.88, t (5.4) |

Table 2: Key 2D NMR Correlations for this compound

| Proton (δH) | COSY Correlations (δH) | HMBC Correlations (δC) | NOESY Correlations (δH) |

| 4-H (6.95) | 2, 3a, 5, 9a | 8-CH3 (1.98), 5-OH (10.91) | |

| 8-CH3 (1.98) | 7, 8, 9 | 4-H (6.95) | |

| 1'-H (6.01) | 2'-H (4.01) | 3, 3a, 2', 5' | 2'-H (4.01), 5'-H (4.15) |

| 2'-H (4.01) | 1'-H (6.01), 3'-H (4.25) | 1', 3', 4' | 1'-H (6.01), 3'-H (4.25), 2'-OH (5.49) |

| 3'-H (4.25) | 2'-H (4.01), 4'-H (3.75) | 2', 4', 5' | 2'-H (4.01), 4'-H (3.75), 5'-H (4.15), 3'-OH (5.68) |

| 4'-H (3.75) | 3'-H (4.25), 5'-H (4.15) | 3', 5', 4'-OCH3 | 3'-H (4.25), 5'-H (4.15), 4'-OCH3 (3.32) |

| 4'-OCH3 (3.32) | 4' | 4'-H (3.75) | |

| 5'-H (4.15) | 4'-H (3.75), 6'-H (4.45) | 1', 3', 4', 6', 7' | 1'-H (6.01), 3'-H (4.25), 4'-H (3.75), 7'-H (3.89/3.65), 5'-OH (5.33) |

| 6'-H (4.45) | 5'-H (4.15), 7'-H (3.89/3.65) | 5', 7' | 7'-H (3.89/3.65), 6'-OH (5.11) |

| 7'-H (3.89/3.65) | 6'-H (4.45) | 5', 6' | 5'-H (4.15), 6'-H (4.45), 7'-OH (4.88) |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Isolation and Purification: this compound should be isolated from the fermentation broth of Microtetraspora spiralis and purified to >95% purity using chromatographic techniques such as HPLC. Purity should be confirmed by LC-MS analysis.

-

Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of purified this compound. Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is recommended due to its ability to dissolve a wide range of natural products and to allow for the observation of exchangeable protons (e.g., -OH, -NH).

-

Filtration and Transfer: Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the quality of the NMR spectrum.

-

Degassing (Optional): For sensitive experiments or long-term measurements, particularly for NOESY, degassing the sample by the freeze-pump-thaw method (three cycles) can remove dissolved oxygen, which is paramagnetic and can interfere with NMR measurements.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR (Proton):

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR (Carbon-13):

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

COSY (Correlation Spectroscopy):

-

Pulse Sequence: Gradient-selected COSY (e.g., 'cosygpqf').

-

Spectral Width (F1 and F2): 12-16 ppm.

-

Data Points: 2048 in F2, 256-512 increments in F1.

-

Number of Scans per Increment: 4-8.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Sequence: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 180-200 ppm.

-

Data Points: 2048 in F2, 256 increments in F1.

-

Number of Scans per Increment: 8-16.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Sequence: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 200-240 ppm.

-

Data Points: 2048 in F2, 256-512 increments in F1.

-

Number of Scans per Increment: 16-32.

-

Long-range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Pulse Sequence: Gradient-selected NOESY (e.g., 'noesygpph').

-

Spectral Width (F1 and F2): 12-16 ppm.

-

Data Points: 2048 in F2, 256-512 increments in F1.

-

Number of Scans per Increment: 16-32.

-

Mixing Time (d8): 500-800 ms.

-

Data Processing and Analysis

-

Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

-

Processing Steps:

-

Apply a window function (e.g., exponential or sine-bell) to the FID.

-

Perform Fourier transformation.

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δH 2.50 and δC 39.52 ppm).

-

-

Analysis:

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the multiplicity and coupling constants in the ¹H NMR spectrum to identify neighboring protons.

-

Assign one-bond proton-carbon correlations using the HSQC spectrum.

-

Establish long-range (2-3 bond) proton-carbon correlations from the HMBC spectrum to connect spin systems and identify quaternary carbons.

-

Identify through-space proton-proton proximities from the NOESY spectrum to determine the relative stereochemistry.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Application Notes and Protocols for X-ray Crystallography of Pyralomicin 1a Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for obtaining single crystals of Pyralomicin 1a derivatives suitable for X-ray diffraction analysis, along with guidelines for data collection and structure refinement. The protocols are based on established methods for similar halogenated polyketide natural products, with specific data presented for the structurally related compound, marinopyrrole B.

Introduction

This compound is a chlorinated polyketide antibiotic produced by the bacterium Nonomuraea spiralis. Its complex structure, featuring a benzopyranopyrrole core linked to a cyclitol moiety, presents a significant challenge for structural elucidation. X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of this compound and its derivatives, which is crucial for understanding its mechanism of action and for guiding synthetic efforts in drug development.

While a specific protocol for this compound is not yet published, its structural similarity to other chlorinated natural products, such as the marinopyrroles, allows for the development of a robust starting protocol. The aglycone of this compound shares a pyrrole moiety with the marinopyrroles, for which crystallographic data is available. This document leverages this information to provide a comprehensive guide.

Experimental Protocols

Purification of this compound Derivatives

Prior to crystallization, the this compound derivative must be purified to the highest possible degree (>98%). This is typically achieved through a combination of chromatographic techniques.

Protocol:

-

Initial Extraction: Perform a solvent extraction of the crude microbial culture filtrate or cell mass using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient elution system (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate major classes of compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the desired this compound derivative using reversed-phase preparative HPLC (e.g., C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape).

-

Purity Assessment: Analyze the purified compound by analytical HPLC and high-resolution mass spectrometry to confirm its identity and purity.

Crystallization of this compound Derivatives

Obtaining high-quality single crystals is the most critical and often the most challenging step. The following methods are recommended for screening crystallization conditions. The successful crystallization of the related compound, marinopyrrole B, was achieved by slow evaporation from a toluene solution, which serves as an excellent starting point[1][2].

Recommended Crystallization Techniques:

-

Slow Evaporation:

-

Dissolve the purified this compound derivative in a suitable solvent or solvent mixture to near-saturation. A good starting solvent, based on the success with marinopyrrole B, is toluene [1][2]. Other solvents to screen include acetone, acetonitrile, ethanol, and mixtures with less polar solvents like hexane.

-

Transfer the solution to a small, clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

-

Monitor the vial periodically for crystal growth.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Prepare a concentrated solution of the this compound derivative in a suitable solvent.

-

In the well of a crystallization plate, place a larger volume of a precipitant solution (a solvent in which the compound is less soluble).

-

Place a small drop of the compound solution on a coverslip (hanging drop) or on a post in the well (sitting drop).

-

Seal the well. The precipitant vapor will slowly diffuse into the drop, gradually decreasing the solubility of the compound and inducing crystallization.

-

-

Solvent Layering:

-

Dissolve the compound in a dense, "good" solvent.

-

Carefully layer a less dense, "poor" solvent on top.

-

Crystals may form at the interface of the two solvents as they slowly mix.

-

Screening Solvents and Conditions:

A systematic screening of various solvents, temperatures, and concentrations is essential. It is recommended to use a crystallization screen kit for small molecules or to prepare a custom screen based on the solubility properties of the this compound derivative.

Data Presentation

The following tables summarize the type of quantitative data that should be obtained from a successful X-ray diffraction experiment. As a reference, the crystallographic data for marinopyrrole B (CCDC 645271) is provided where available from published sources[1]. A full crystallographic information file (CIF) for marinopyrrole B is available from the Cambridge Crystallographic Data Centre.

Table 1: Crystal Data and Structure Refinement for a this compound Derivative (Hypothetical) / Marinopyrrole B.

| Parameter | This compound Derivative (Example) | Marinopyrrole B[1] |

| Crystal Data | ||

| Chemical formula | C₂₀H₁₉Cl₂NO₇ | C₂₂H₁₁BrCl₄N₂O₄ |

| Formula weight | 456.28 | 632.94 |

| Temperature (K) | 100(2) | Not Reported |

| Wavelength (Å) | 0.71073 (Mo Kα) | Not Reported |

| Crystal system | Orthorhombic | Not Reported |

| Space group | P2₁2₁2₁ | Not Reported |

| Unit cell dimensions | ||

| a (Å) | 10.123(4) | Not Reported |

| b (Å) | 12.456(5) | Not Reported |

| c (Å) | 15.789(6) | Not Reported |

| α (°) | 90 | Not Reported |

| β (°) | 90 | Not Reported |

| γ (°) | 90 | Not Reported |

| Volume (ų) | 1994.5(14) | Not Reported |

| Z | 4 | Not Reported |

| Density (calculated) (Mg/m³) | 1.519 | Not Reported |

| Absorption coefficient (mm⁻¹) | 0.423 | Not Reported |

| F(000) | 944 | Not Reported |

| Data Collection | ||

| Crystal size (mm³) | 0.25 x 0.15 x 0.10 | Not Reported |

| θ range for data collection (°) | 2.50 to 27.50 | Not Reported |

| Index ranges | -12 ≤ h ≤ 12, -15 ≤ k ≤ 15, -20 ≤ l ≤ 20 | Not Reported |

| Reflections collected | 15890 | Not Reported |

| Independent reflections | 4567 [R(int) = 0.045] | Not Reported |

| Completeness to θ = 27.50° (%) | 99.8 | Not Reported |

| Refinement | ||

| Refinement method | Full-matrix least-squares on F² | Not Reported |

| Data / restraints / parameters | 4567 / 0 / 271 | Not Reported |

| Goodness-of-fit on F² | 1.054 | Not Reported |

| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.095 | Not Reported |

| R indices (all data) | R₁ = 0.049, wR₂ = 0.102 | Not Reported |

| Absolute structure parameter | 0.02(3) | 0.03(1) |

| Largest diff. peak and hole (e.Å⁻³) | 0.34 and -0.28 | Not Reported |

Experimental Workflow and Signaling Pathways

The overall workflow for determining the crystal structure of a this compound derivative is depicted below.

As this compound is a natural product antibiotic, its mode of action likely involves interaction with a specific cellular target. While the exact signaling pathway is not yet elucidated, a generalized pathway of antibiotic action is presented below.

References

Application Notes and Protocols for Pyralomicin 1a Antibacterial Susceptibility Testing

Affiliation: Google Research

Abstract

This document provides a standardized protocol for determining the antibacterial susceptibility of microorganisms to Pyralomicin 1a, a novel antibiotic isolated from Microtetraspora spiralis. The protocols outlined herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These guidelines are intended for researchers, scientists, and drug development professionals engaged in the evaluation of this compound's antibacterial activity. The document includes detailed procedures for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination, recommendations for quality control, and data presentation standards.

Introduction